5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C11H6O5 and a molecular weight of 218.16 g/mol . This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydroxybenzaldehyde derivatives and furan derivatives, followed by cyclization reactions . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted furocoumarins, depending on the specific reaction and conditions used .
Scientific Research Applications
5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex furocoumarins and related compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of skin disorders and as a photosensitizing agent in phototherapy.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, leading to the formation of DNA adducts and subsequent biological effects. It can also generate reactive oxygen species (ROS) upon exposure to light, contributing to its photosensitizing properties .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Another furocoumarin with similar photosensitizing properties.
Bergapten: A methoxy derivative of psoralen with distinct biological activities.
Xanthotoxin: Known for its use in the treatment of skin disorders like vitiligo and psoriasis.
Uniqueness
5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
28437-68-5 |
---|---|
Molecular Formula |
C11H6O5 |
Molecular Weight |
218.16 g/mol |
IUPAC Name |
5,9-dihydroxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C11H6O5/c12-7-4-8(13)16-11-6(7)3-5-1-2-15-10(5)9(11)14/h1-4,12,14H |
InChI Key |
XDASEBHPSSDPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C3=C(C=C21)C(=CC(=O)O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.